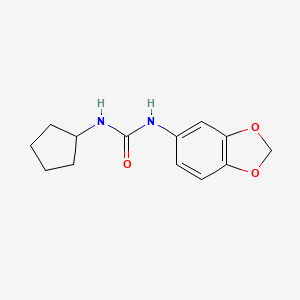
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrrolidinones and has been found to possess various pharmacological properties.
作用機序
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in learning, memory, and synaptic plasticity. By modulating the NMDA receptor, 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one may enhance cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has also been found to decrease the release of glutamate, which may contribute to its anticonvulsant properties.
実験室実験の利点と制限
One advantage of using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one in lab experiments is its well-defined pharmacological profile. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been extensively studied, and its effects are well understood. However, one limitation of using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is its potential toxicity. High doses of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one have been shown to cause neurotoxicity in animal models, and caution should be exercised when using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one in experiments.
将来の方向性
There are several future directions for research on 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one. One area of interest is its potential use in the treatment of addiction. Studies have shown that 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can reduce drug-seeking behavior in animals, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential use in the treatment of cognitive disorders. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been found to enhance cognitive function in animal models, and further research is needed to determine its potential as a treatment for cognitive disorders in humans.
In conclusion, 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its well-defined pharmacological profile and various pharmacological properties make it an attractive candidate for further research. However, caution should be exercised when using 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one in experiments due to its potential toxicity. Future research should focus on its potential use in the treatment of addiction and cognitive disorders.
合成法
The synthesis of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperidine in the presence of a base. The resulting intermediate is then treated with pyrrolidin-2-one to yield 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one. The synthesis of 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the process.
科学的研究の応用
1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anticonvulsant, and anxiolytic properties in animal models. 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Studies have shown that 1-(3-chloro-4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can reduce drug-seeking behavior in animals and may have potential as a treatment for addiction.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12-5-6-14(10-15(12)18)20-11-13(9-16(20)21)17(22)19-7-3-2-4-8-19/h5-6,10,13H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOJVZRFWHYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-imidazol-2-yl)[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinyl]methanone dihydrochloride](/img/structure/B5459712.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5459716.png)
![ethyl {2-[2-(4-hydroxy-2-quinolinyl)vinyl]phenoxy}acetate](/img/structure/B5459722.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5459728.png)
![3-methyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459752.png)
![3,4-dichloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5459754.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459756.png)

![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5459769.png)
![1-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}ethanone](/img/structure/B5459778.png)
![3-(4-bromobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5459779.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5459799.png)
![3-{[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5459806.png)
![N-(2-ethoxyphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5459809.png)